3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-12-6-5-11(8-13(12)19-2)20(16,17)15-10-4-3-7-14-9-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFKAWQAWAOXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemo Systematic Pathways for 3,4 Dimethoxy N Pyridin 3 Yl Benzenesulfonamide
Historical Perspectives on Benzenesulfonamide (B165840) Synthesis Approaches
The journey of benzenesulfonamide synthesis is rich with historical milestones that have paved the way for contemporary methodologies. Traditionally, the formation of the sulfonamide bond was achieved through the reaction of a sulfonyl chloride with an amine. nih.gov This fundamental reaction has been the cornerstone of sulfonamide synthesis for over a century. Early methods often involved harsh conditions, such as the use of strong acids like chlorosulfonic acid for the synthesis of the prerequisite arylsulfonyl chlorides, which limited the scope of substrates with sensitive functional groups. nih.gov
Another classical approach involves the oxidative chlorination of organosulfur compounds, such as thiols or disulfides, to generate the sulfonyl chloride intermediate. chemdad.com While effective, these methods often required hazardous reagents like aqueous chlorine. nih.gov Over the years, research has focused on developing milder and more versatile methods. The discovery of palladium-catalyzed cross-coupling reactions, for instance, opened new avenues for forming the carbon-sulfur bond necessary for the sulfonyl chloride precursor under less stringent conditions. nih.gov More recent advancements have explored direct, three-component synthesis strategies, aiming to construct the sulfonamide linkage in a single step from readily available starting materials, thereby improving efficiency and atom economy. chemicalbook.com
Precursors and Reagents for the Formation of 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide
The synthesis of this compound is primarily achieved through the reaction of two key precursors: 3,4-dimethoxybenzenesulfonyl chloride and 3-aminopyridine (B143674) .
3,4-Dimethoxybenzenesulfonyl chloride serves as the electrophilic component, providing the 3,4-dimethoxybenzenesulfonyl moiety. This precursor is a crystalline solid with a melting point of 67-70 °C. chemicalbook.com Its synthesis can be approached through various routes, often starting from 1,2-dimethoxybenzene.
3-Aminopyridine is the nucleophilic component in this reaction. It is a readily available aromatic amine that provides the pyridin-3-yl group to the final compound.
The reaction between these two precursors typically proceeds via a nucleophilic attack of the amino group of 3-aminopyridine on the sulfonyl chloride group of 3,4-dimethoxybenzenesulfonyl chloride, leading to the formation of the desired sulfonamide bond and the elimination of hydrogen chloride. A base is generally required to neutralize the HCl byproduct and drive the reaction to completion.
A study on the synthesis of the closely related N-pyridin-3-yl-benzenesulfonamide reported a one-pot synthesis by reacting benzenesulfonyl chloride with 3-aminopyridine in the presence of aqueous sodium carbonate, which acts as the base. researchgate.net This suggests a similar approach can be effectively applied to the synthesis of the 3,4-dimethoxy derivative.
| Precursor/Reagent | Role in Synthesis |
| 3,4-Dimethoxybenzenesulfonyl chloride | Electrophile, source of the 3,4-dimethoxybenzenesulfonyl group |
| 3-Aminopyridine | Nucleophile, source of the pyridin-3-yl group |
| Base (e.g., Sodium Carbonate, Triethylamine) | HCl scavenger, reaction promoter |
Optimization of Reaction Conditions for Enhanced Purity and Yield in this compound Synthesis
Achieving high purity and yield in the synthesis of this compound hinges on the careful optimization of several reaction parameters.
Solvent Effects and Reaction Media Influence on Sulfonamide Bond Formation
The choice of solvent can significantly impact the rate and outcome of sulfonamide bond formation. Solvents play a crucial role in solvating the reactants, intermediates, and transition states. For the reaction between a sulfonyl chloride and an amine, a variety of solvents can be employed. A study on the synthesis of N-pyridin-3-yl-benzenesulfonamide utilized an aqueous medium. researchgate.net Other common solvents for sulfonamide synthesis include dichloromethane, acetonitrile, and tetrahydrofuran. The polarity and proticity of the solvent can influence the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. For instance, polar aprotic solvents can enhance the rate of bimolecular nucleophilic substitution reactions. The use of deep eutectic solvents (DESs) has also been explored as a sustainable and efficient medium for sulfonamide synthesis, sometimes leading to accelerated reaction rates. google.com
Catalytic Strategies and Mechanistic Insights into Sulfonamide Linkage
While the direct reaction between a sulfonyl chloride and an amine is often efficient, catalytic strategies have been developed to enhance the synthesis of sulfonamides, particularly for less reactive substrates. Copper catalysis has been employed for the synthesis of sulfonamides from aryl boronic acids and amines. chemicalbook.com More recently, photoredox and copper catalysis have been synergistically used to synthesize sulfonamides from a variety of precursors under mild conditions. chemicalbook.com The mechanism of the uncatalyzed reaction involves a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the departure of the chloride leaving group. The presence of a base facilitates the deprotonation of the amine, increasing its nucleophilicity, and neutralizes the hydrogen chloride formed during the reaction.
Advanced Purification and Isolation Techniques for this compound
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, byproducts, and the base. A common initial workup procedure involves quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
For the purification of sulfonamides, several techniques can be employed:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for successful recrystallization.
Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel). The components are eluted with a suitable solvent system. This method is particularly useful for separating complex mixtures or when recrystallization is not effective.
Acid-Base Extraction: Given the presence of a basic pyridine (B92270) ring and a weakly acidic sulfonamide proton, acid-base extraction can be a useful purification strategy to separate the product from non-basic or non-acidic impurities.
The final isolated product is typically characterized by various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.
Exploration of Novel Synthetic Routes and Green Chemistry Principles for this compound Analogs
The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, has traditionally relied on methods that are often inconsistent with the principles of green chemistry. tandfonline.com The development of novel, more sustainable synthetic routes is a key focus of contemporary chemical research. acs.org This section explores modern synthetic methodologies that prioritize environmental responsibility, efficiency, and cost-effectiveness, with a specific focus on their application to the synthesis of analogs of this compound.
The classical approach to synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride, often requiring harsh conditions and the use of hazardous reagents and solvents. In an effort to mitigate these environmental concerns, researchers have investigated alternative pathways that align with green chemistry principles, such as solvent-free reactions, the use of aqueous media, and innovative catalytic systems. rsc.orgrsc.org
Mechanochemical Synthesis
A significant advancement in the green synthesis of sulfonamides is the use of mechanochemistry, which offers a solvent-free approach. rsc.org One such method involves a one-pot, double-step procedure in a ball mill. This process utilizes solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for a tandem oxidation-chlorination reaction on disulfides, followed by amination. This telescopic protocol is not only environmentally friendly and metal-free but also cost-effective, using readily available materials. rsc.org The purification process is also designed to avoid harsh conditions, further enhancing its green credentials. rsc.org This strategy could be adapted for the synthesis of this compound analogs by starting with the corresponding 3,4-dimethoxy-substituted disulfide.
Synthesis in Aqueous Media
Another environmentally benign approach is the synthesis of sulfonamides in water. rsc.org This methodology avoids the use of organic bases and employs equimolar amounts of the amino compound and the arylsulfonyl chloride. The reaction proceeds under dynamic pH control, and the product can be isolated in high yield and purity simply by filtration after acidification of the reaction mixture. rsc.org This method drastically reduces the use of volatile organic compounds (VOCs), which are a major source of environmental pollution.
Novel Catalytic Systems
The development of advanced catalytic systems has opened new avenues for the efficient and green synthesis of sulfonamides. A notable example is the use of a magnetite-immobilized nano-Ru catalyst for the direct coupling of sulfonamides and alcohols. acs.org This reaction proceeds via a domino dehydrogenation-condensation-hydrogenation sequence, with water being the only byproduct. The magnetic properties of the catalyst allow for its easy separation and reuse, adding to the sustainability of the process. acs.org This catalytic system has been successfully applied to a variety of sulfonamides and alcohols, including those containing heteroatoms and various functional groups, achieving good to excellent yields. acs.org
The table below summarizes a comparison between traditional and green synthetic strategies for sulfonamides.
| Feature | Traditional Synthesis | Green Synthetic Routes |
| Solvent | Often requires organic solvents | Solvent-free (Mechanochemistry) rsc.org, Water rsc.org |
| Reagents | Use of hazardous sulfonyl chlorides | In-situ generation of intermediates rsc.org |
| Catalyst | Often uncatalyzed or uses stoichiometric bases | Reusable nano-catalysts (e.g., nano-Ru/Fe₃O₄) acs.org |
| Byproducts | Stoichiometric salt waste | Water is the primary byproduct in some cases acs.org |
| Efficiency | Multi-step with intermediate purification | One-pot procedures researchgate.net, Domino reactions acs.org |
| Energy | Often requires heating | Room temperature reactions possible beilstein-journals.org |
Electrochemical Synthesis
Electrochemistry represents a conceptually new and simpler route to synthesize aromatic sulfonamides. chemistryworld.com This method avoids harsh reaction conditions and offers a greener alternative to traditional chemical processes by using electricity as a traceless reagent. chemistryworld.com
Application to the Synthesis of Analogs
The aforementioned novel and green synthetic routes can be readily applied to the synthesis of a diverse library of this compound analogs. By employing combinatorial chemistry principles in conjunction with these green methodologies, a wide range of structural modifications can be explored efficiently and sustainably. For instance, various substituted aminopyridines or other heterocyclic amines can be reacted with 3,4-dimethoxybenzenesulfonyl chloride (or its precursor in a one-pot reaction) under aqueous or mechanochemical conditions.
The table below presents examples of yields achieved for related sulfonamide syntheses using green methods, illustrating the potential for their application in generating analogs of this compound.
| Reactants | Method | Yield (%) | Reference |
| Benzene (B151609) sulfonyl chloride and 3-aminopyridine | One-pot synthesis in aqueous Na₂CO₃ | 93.3 | researchgate.net |
| Naphthaline-2-sulfonamide and Benzyl alcohol | Nano-Ru/Fe₃O₄ catalyzed coupling | 93 | acs.org |
| 5-Chlorothiophene-2-sulfonamide and Benzyl alcohol | Nano-Ru/Fe₃O₄ catalyzed coupling | 95 | acs.org |
Advanced Spectroscopic and Crystallographic Elucidation of 3,4 Dimethoxy N Pyridin 3 Yl Benzenesulfonamide Molecular Structure
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Conformational Analysis
Vibrational spectroscopy offers profound insight into the functional groups and conformational properties of 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide. The analysis of Infrared (IR) and Raman spectra allows for the identification of characteristic vibrational modes associated with the sulfonamide core, the dimethoxy-substituted benzene (B151609) ring, and the pyridine (B92270) moiety.
The sulfonamide group (-SO₂NH-) presents highly characteristic vibrational bands. Asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear as strong bands in the IR spectrum, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is generally observed in the 940-900 cm⁻¹ range. The N-H stretching vibration of the sulfonamide linker is anticipated to produce a moderate to strong band around 3300-3200 cm⁻¹.
The 3,4-dimethoxybenzene moiety contributes several distinct signals. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the methoxy (B1213986) groups are expected in the ranges of 1286-1254 cm⁻¹ and 1056-1022 cm⁻¹, respectively. rsc.org Aromatic C=C stretching vibrations from this ring will appear in the 1600-1450 cm⁻¹ region.
The N-pyridin-3-yl group also displays characteristic bands. Aromatic C-H stretching is found above 3000 cm⁻¹, while the ring C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region, sometimes overlapping with the benzene ring vibrations. researchgate.net Key out-of-plane C-H bending frequencies, characteristic of the meta-substitution pattern of the pyridine ring, are expected around 800-700 cm⁻¹. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Sulfonamide (N-H) | Stretching (ν) | 3300 - 3200 | Medium-Strong |
| Aromatic (C-H) | Stretching (ν) | 3100 - 3000 | Medium-Weak |
| Aliphatic (C-H in OCH₃) | Stretching (ν) | 2980 - 2850 | Medium |
| Aromatic (C=C/C=N) | Ring Stretching (ν) | 1600 - 1400 | Medium-Strong |
| Sulfonamide (SO₂) | Asymmetric Stretching (νₐₛ) | 1370 - 1330 | Strong |
| Methoxy (C-O-C) | Asymmetric Stretching (νₐₛ) | 1286 - 1254 | Strong |
| Sulfonamide (SO₂) | Symmetric Stretching (νₛ) | 1180 - 1160 | Strong |
| Methoxy (C-O-C) | Symmetric Stretching (νₛ) | 1056 - 1022 | Medium |
| Sulfonamide (S-N) | Stretching (ν) | 940 - 900 | Medium |
| Aromatic (C-H) | Out-of-plane Bending (γ) | 850 - 700 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments for Proton and Carbon Environments (¹H NMR, ¹³C NMR)
¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule, confirming its constitution and providing insight into the electronic environment of each nucleus.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the dimethoxybenzene ring, the pyridine ring, and the sulfonamide N-H proton.
Sulfonamide Proton (SO₂NH): A single, often broad, signal is expected in the downfield region, typically >9.0 ppm, due to its acidic nature and potential for hydrogen bonding.
Pyridinyl Protons: The four protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. Due to the electronegativity of the nitrogen atom and the sulfonamide group, these protons are expected in the aromatic region (7.0-8.5 ppm). The proton at position 2 (adjacent to N) is typically the most deshielded. researchgate.netresearchgate.net
Benzenesulfonamide (B165840) Protons: The three aromatic protons on the 3,4-dimethoxy-substituted ring are expected to appear as a set of coupled signals. The presence of two electron-donating methoxy groups will shield these protons relative to an unsubstituted benzene ring, with expected shifts between 6.8 and 7.5 ppm.
Methoxy Protons (OCH₃): Two distinct singlets are anticipated around 3.8-4.0 ppm, each integrating to three protons, corresponding to the two methoxy groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
Pyridinyl Carbons: The carbons of the pyridine ring are expected in the range of 120-150 ppm. Carbons adjacent to the ring nitrogen (C-2 and C-6) will be the most deshielded. researchgate.net
Benzenesulfonamide Carbons: The carbon atoms of the benzene ring will have their chemical shifts influenced by the sulfonyl and methoxy substituents. The carbons bearing the methoxy groups (C-3 and C-4) will be significantly deshielded, appearing in the 145-155 ppm region. The carbon attached to the sulfur atom (C-1) will also be downfield. Other ring carbons are expected between 110-130 ppm.
Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to resonate in the upfield region, typically around 55-57 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position/Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity / Remarks |
|---|---|---|---|
| SO₂NH | ¹H | > 9.0 | s (broad) |
| Pyridine Ring | ¹H | 7.0 - 8.5 | m |
| Benzene Ring | ¹H | 6.8 - 7.5 | m |
| OCH₃ | ¹H | 3.8 - 4.0 | s (6H total) |
| Pyridine Ring | ¹³C | 120 - 150 | - |
| Benzene Ring (C-OCH₃) | ¹³C | 145 - 155 | - |
| Benzene Ring (C-SO₂) | ¹³C | ~135 | - |
| Benzene Ring (Other) | ¹³C | 110 - 130 | - |
| OCH₃ | ¹³C | 55 - 57 | - |
High-Resolution Mass Spectrometric Fragmentation Pathway Analysis of this compound
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its fragments, confirming the elemental composition. The fragmentation pattern observed under techniques like collision-induced dissociation (CID) reveals the molecule's structural connectivity.
The molecular formula of the title compound is C₁₃H₁₄N₂O₄S, with a calculated monoisotopic mass of approximately 306.0678 g/mol . The molecular ion peak [M+H]⁺ would be observed at m/z 307.0752.
A primary and highly characteristic fragmentation pathway for N-aryl benzenesulfonamides involves the extrusion of a neutral sulfur dioxide (SO₂) molecule (64 Da). researchgate.netnih.gov This rearrangement leads to the formation of a key fragment ion. Subsequent fragmentations would involve cleavages within the pyridine and dimethoxybenzene moieties.
Proposed Fragmentation Pathway:
[M+H]⁺ (m/z 307.0752): The protonated parent molecule.
Loss of SO₂: [M+H - SO₂]⁺ → C₁₃H₁₄N₂O₂⁺ (m/z 243.1028). This is a common rearrangement-based fragmentation for sulfonamides. researchgate.netnih.gov
Cleavage of the C-S bond: Fragmentation can occur at the C-S bond, leading to the formation of the 3,4-dimethoxybenzenesulfonyl cation at m/z 187.0272 (C₈H₉O₄S⁺).
Cleavage of the S-N bond: This cleavage would generate the protonated 3-aminopyridine (B143674) ion at m/z 95.0592 (C₅H₇N₂⁺) and the 3,4-dimethoxybenzenesulfinyl radical.
Fragmentations of the Pyridine Ring: Loss of HCN (27 Da) from pyridine-containing fragments is a common secondary fragmentation pathway.
Table 3: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Formula | Identity/Origin |
|---|---|---|
| 307.0752 | C₁₃H₁₅N₂O₄S⁺ | [M+H]⁺ (Protonated Molecule) |
| 243.1028 | C₁₃H₁₅N₂O₂⁺ | [M+H - SO₂]⁺ |
| 187.0272 | C₈H₉O₄S⁺ | [3,4-dimethoxybenzenesulfonyl]⁺ |
| 95.0592 | C₅H₇N₂⁺ | [3-aminopyridine + H]⁺ |
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture
The molecular conformation is largely defined by the torsion angles around the S-N bond. For N-phenylbenzenesulfonamides, the aromatic rings typically adopt a twisted, non-coplanar orientation. nih.gov The dihedral angle between the planes of the benzene and pyridine rings is expected to be significant, likely in the range of 60-90°, to minimize steric hindrance.
Table 4: Predicted Crystallographic and Structural Parameters
| Parameter | Predicted Value / Feature |
|---|---|
| Molecular Conformation | Twisted (non-coplanar rings) |
| Benzene-Pyridine Dihedral Angle | 60 - 90° |
| Primary Hydrogen Bond Synthon | N-H···N(pyridine) |
| Secondary Interactions | C-H···O |
| Likely Supramolecular Motif | Infinite chains or discrete dimers |
Theoretical Spectroscopic Prediction and Quantum Chemical Validation of Experimental Data
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting and validating experimental spectroscopic data. nih.govnih.gov By optimizing the molecular geometry of this compound in silico, it is possible to calculate theoretical vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic properties.
DFT calculations, often employing basis sets like B3LYP/6-311G+(d,p), can predict the vibrational modes of the molecule. nih.gov The calculated frequencies, when appropriately scaled, typically show excellent agreement with experimental IR and Raman spectra, aiding in the definitive assignment of complex spectral bands. nih.gov
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these calculated values with experimental data helps to confirm signal assignments and understand how the electronic structure influences the magnetic environment of each nucleus. Discrepancies between experimental and theoretical values can often be explained by solvent effects or intermolecular interactions in the solid state, which are not always fully captured by gas-phase calculations. nih.gov
Furthermore, computational methods can predict molecular properties that are difficult to measure experimentally, such as molecular electrostatic potential (MEP) maps, which identify regions of electrophilic and nucleophilic character, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.govtandfonline.com These theoretical insights complement the experimental data, providing a complete and validated model of the molecule's structure and properties.
Computational and Quantum Chemical Investigations of 3,4 Dimethoxy N Pyridin 3 Yl Benzenesulfonamide
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding and predicting the chemical reactivity of molecules. nih.govyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals provide critical insights into a molecule's electronic behavior, including its nucleophilic and electrophilic nature. youtube.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it central to a molecule's nucleophilicity. researchgate.net Conversely, the LUMO is the lowest energy orbital without electrons and functions as an electron acceptor, defining the molecule's electrophilicity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. stackexchange.comrsc.orgresearchgate.net
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.25 | Electron-donating capability |
| ELUMO | -1.15 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.10 | High kinetic stability, moderate reactivity |
Note: The data in this table is illustrative and represents typical values for similar sulfonamide structures derived from computational models. It serves to demonstrate the type of information gained from FMO analysis.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP or EPS) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It provides a color-coded map of the electrostatic potential on the electron density surface, which is crucial for predicting how a molecule will interact with other chemical species, particularly in biological systems like ligand-receptor binding. ucsb.eduresearchgate.net
The MEP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. chemrxiv.org Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. chemrxiv.org Green or yellow areas denote regions of neutral or intermediate potential. For 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide, the oxygen atoms of the sulfonyl and methoxy (B1213986) groups, along with the nitrogen of the pyridine (B92270) ring, would be expected to show negative potential (red/yellow). In contrast, the hydrogen atoms, particularly the N-H proton of the sulfonamide linker, would exhibit a positive potential (blue). chemrxiv.org
This analysis is complemented by Mulliken charge distribution calculations, which assign partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution and polarity.
| Atom/Group | Predicted Mulliken Charge (a.u.) |
| Sulfonyl Oxygen Atoms (O) | -0.65 to -0.75 |
| Sulfonamide Nitrogen (N) | -0.40 to -0.50 |
| Pyridine Nitrogen (N) | -0.35 to -0.45 |
| Sulfonamide Hydrogen (H) | +0.25 to +0.35 |
| Methoxy Oxygen Atoms (O) | -0.50 to -0.60 |
Note: The data in this table is hypothetical, based on general principles of charge distribution in similar functional groups, and serves as an example of the output from such computational analyses.
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For a molecule like this compound, which has several rotatable single bonds (e.g., C-S, S-N, C-O), a multitude of spatial arrangements, or conformers, are possible. These analyses aim to identify the most stable conformers, which correspond to the lowest energy states on the molecule's potential energy surface (PES).
The sulfonamide bond (S-N) itself presents unique conformational properties compared to a standard peptide bond, including a pyramidal structure at the nitrogen atom, which allows for nitrogen inversion in addition to bond rotation. researchgate.net Computational studies on model sulfonamides have shown that the orientation of the amino group relative to the sulfonyl oxygens (e.g., eclipsed or staggered) significantly impacts stability. nih.govnih.gov For the title compound, the rotation around the S-N bond and the bonds connecting the aryl rings would be the primary degrees of freedom.
By systematically rotating these bonds and calculating the energy at each step, a PES can be constructed. The global minimum on this surface represents the most probable conformation of the molecule in the gas phase. This information is critical, as the biological activity of a drug molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target. nih.gov
Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetic Properties
Density Functional Theory (DFT) is a robust quantum mechanical method widely used for calculating the electronic structure and properties of molecules. researchgate.netfu-berlin.de The B3LYP functional combined with a split-valence basis set like 6-31G or 6-311G is a common and reliable choice for organic and drug-like molecules, providing a good balance between accuracy and computational cost. mdpi.comreddit.com
A key application of DFT is geometry optimization, where the algorithm iteratively adjusts the positions of the atoms to find the arrangement with the minimum total electronic energy. researchgate.netmdpi.com This process yields the molecule's most stable structure and provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov For this compound, DFT calculations would provide the optimized coordinates of its lowest-energy conformer. These theoretical structural parameters can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational model.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) | Standard Value |
| Bond Length | S=O | 1.45 Å | 1.43 Å |
| S-N | 1.65 Å | 1.63 Å | |
| S-C (Aryl) | 1.78 Å | 1.77 Å | |
| C-O (Methoxy) | 1.37 Å | 1.36 Å | |
| Bond Angle | O=S=O | 120.5° | 119-121° |
| C-S-N | 106.8° | 107-109° | |
| S-N-C | 123.5° | 122-125° |
Note: The calculated values in this table are illustrative examples based on DFT calculations performed on similar sulfonamide-containing molecules. They represent the type of structural data obtained from geometry optimization.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interaction Effects
While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, vibrates, and interacts with its environment. youtube.com
For this compound, an MD simulation would typically place the molecule in a simulation box filled with explicit solvent molecules, such as water, to mimic physiological conditions. nih.gov Over the course of the simulation (ranging from nanoseconds to microseconds), valuable information can be extracted, including:
Conformational Flexibility: How the molecule transitions between different low-energy conformations.
Solvent Effects: The arrangement and dynamics of water molecules around the solute, highlighting key hydration sites and how the solvent influences the molecule's preferred shape. nih.govnih.gov
Hydrogen Bonding: The formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for both structure and interactions.
These simulations are computationally intensive but are invaluable for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for predicting properties like solubility and membrane permeability. mdpi.comacs.org
In Silico Prediction of Molecular Interactions and Ligand-Target Recognition
Molecular docking is a powerful in silico technique used in drug discovery to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. semanticscholar.org The sulfonamide functional group is a well-known pharmacophore that targets several important enzyme classes, including carbonic anhydrases and dihydropteroate (B1496061) synthase (DHPS). nih.govtandfonline.com
In a molecular docking study, the 3D structure of this compound would be placed into the binding site of a selected protein target. The docking algorithm then samples numerous possible orientations and conformations of the ligand, scoring each one based on a function that estimates the binding affinity (e.g., in kcal/mol). rjb.ro A more negative score typically indicates a more favorable binding interaction. researchgate.net
The analysis of the best-scoring poses reveals specific molecular interactions, such as:
Hydrogen Bonds: Often formed by the sulfonamide N-H and S=O groups.
Hydrophobic Interactions: Involving the aromatic benzene (B151609) and pyridine rings.
Pi-Pi Stacking: Between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site.
Such studies are crucial for rational drug design, helping to identify promising drug candidates and providing hypotheses about their mechanism of action that can be tested experimentally. tandfonline.comnih.gov
| Target Protein (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 | H-Bond, Hydrophobic |
| Dihydropteroate Synthase | -7.9 | Arg63, Ser219 | H-Bond, Electrostatic |
| Bromodomain-containing protein 4 (BRD4) | -9.1 | Asn140, Trp81 | H-Bond, Pi-Pi Stacking |
Note: This table presents hypothetical molecular docking results. The target proteins are chosen based on the known activities of sulfonamide derivatives. The binding affinities and interacting residues are illustrative examples of typical docking study outcomes.
Theoretical Ligand-Target Docking Simulations and Binding Mode Prediction
Theoretical ligand-target docking simulations are powerful computational tools used to predict the preferred orientation of a molecule when bound to a specific protein target. This method helps in understanding the binding affinity and the nature of interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the biological activity of a compound. For benzenesulfonamide (B165840) derivatives, a common and well-studied target is the enzyme carbonic anhydrase (CA).
Docking studies on various benzenesulfonamide derivatives have revealed a conserved binding mode within the active site of different CA isoforms. The sulfonamide group is a key zinc-binding group, which typically coordinates to the zinc ion present in the enzyme's active site. This interaction is fundamental for the inhibitory activity of this class of compounds.
In a typical binding scenario, the nitrogen atom of the sulfonamide group and one of the oxygen atoms form coordinate bonds with the Zn(II) ion. The remainder of the molecule then orients itself within the active site, forming additional interactions with nearby amino acid residues. For a molecule like this compound, the dimethoxy-substituted benzene ring and the pyridinyl ring would be expected to form van der Waals and hydrophobic interactions with the hydrophobic residues of the active site. The pyridinyl nitrogen may also act as a hydrogen bond acceptor.
Table 1: Representative Binding Interactions of Analogous Benzenesulfonamide Derivatives with Carbonic Anhydrase II
| Interacting Residue | Type of Interaction |
| Zn(II) | Coordination with sulfonamide |
| His94 | Hydrogen bond |
| His96 | Hydrogen bond |
| His119 | Hydrogen bond |
| Thr199 | Hydrogen bond, van der Waals |
| Thr200 | van der Waals |
| Pro201 | van der Waals |
| Leu198 | Hydrophobic interaction |
Note: This table is a generalized representation based on docking studies of various benzenesulfonamide inhibitors with carbonic anhydrase II.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's potency. Lower binding energies indicate a more stable protein-ligand complex and potentially higher inhibitory activity. For instance, in silico studies of novel benzenesulfonamide derivatives have shown binding energies ranging from -7 to -9 kcal/mol against various protein targets.
Prediction of Molecular Descriptors Relevant to Biological Interaction
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine a variety of molecular descriptors that provide insight into a molecule's electronic structure, reactivity, and potential for biological interactions. These descriptors are crucial for understanding the structure-activity relationships (SAR) of a series of compounds.
Key molecular descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
The molecular electrostatic potential (MEP) surface is another important descriptor, which maps the electrostatic potential onto the electron density surface of the molecule. It helps to identify the electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue) regions of the molecule. These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and can predict potential hydrogen bonding sites. For this compound, the oxygen atoms of the methoxy and sulfonyl groups, as well as the nitrogen of the pyridine ring, would be expected to be regions of negative electrostatic potential.
Other relevant descriptors include dipole moment, polarizability, and various quantum-chemical parameters like hardness, softness, and electronegativity. These parameters help in predicting the molecule's behavior in a biological environment and its ability to cross cell membranes.
Table 2: Predicted Molecular Descriptors for a Representative Aryl Sulfonamide Derivative
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and solubility |
| Molecular Polarizability | 30 x 10-24 cm3 | Deformability of electron cloud |
| Global Hardness (η) | 2.65 eV | Resistance to change in electron configuration |
| Global Softness (S) | 0.38 eV-1 | Reciprocal of hardness |
| Electronegativity (χ) | 3.85 eV | Electron-attracting tendency |
Note: The values in this table are illustrative and based on quantum chemical calculations for structurally related aryl sulfonamide molecules.
These computational approaches provide a valuable framework for the rational design of new and more potent benzenesulfonamide derivatives by allowing for the prediction of their biological interactions and physicochemical properties prior to their synthesis and experimental testing.
Structure Activity Relationship Sar and Rational Design of 3,4 Dimethoxy N Pyridin 3 Yl Benzenesulfonamide Analogs
Design Principles for Modifying the Benzenesulfonamide (B165840) Core and Substituents
The benzenesulfonamide moiety is a well-established scaffold in medicinal chemistry, known for its role in a multitude of drugs. Modifications to this core and its substituents can significantly influence a compound's pharmacological profile. For instance, substitutions on the phenyl ring of the benzenesulfonamide can alter its electronic properties, which in turn affects its binding affinity and reactivity. Electron-withdrawing groups, such as nitro or halogen groups, can increase the acidity of the sulfonamide proton, potentially leading to stronger interactions with biological targets. Conversely, electron-donating groups may modulate the molecule's lipophilicity and metabolic stability. nih.govrsc.org
Furthermore, the geometry and substitution pattern of the aromatic rings are crucial for antiviral activity in some benzenesulfonamide derivatives. nih.gov The introduction of additional fluoro or chloro-substitutions has been shown to increase inhibitory potency in certain analogs, while bulkier groups like methyl, methoxyl, and trifluoromethyl generally lead to reduced activity. nih.gov These findings underscore the importance of a systematic approach to modifying the benzenesulfonamide core to optimize biological activity.
Impact of Pyridine (B92270) Ring Substitutions on Molecular Recognition and Interaction Profiles
The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, significantly influencing the molecule's interaction with biological macromolecules. nih.gov The position of the nitrogen atom and the nature of any substituents on the pyridine ring can dramatically alter the compound's binding mode and selectivity.
Structure-activity relationship studies on related pyridine-containing compounds have demonstrated that the type and position of substituents are critical. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogs with electron-donating groups on a phenyl ring attached to the core structure were active, while those with electron-withdrawing groups were inactive. mdpi.com Specifically, amine-based electron donors led to the best inhibitory data. mdpi.com In another study, the presence of an ethoxycarbonyl group at a specific position on the pyridine ring was found to be important for antiviral activity. acs.org These examples highlight that modifications to the pyridine ring, even with seemingly minor changes, can have a profound impact on molecular recognition and the resulting biological response. The basicity of the pyridine ring, governed by the lone pair of electrons on the nitrogen, also plays a role in its ability to form stable salts and engage in hydrogen bonding, which are key factors in its interaction with enzymes and other cellular targets. nih.gov
Influence of Dimethoxy Substitution Patterns on Conformational Preferences and Intermolecular Interactions
The 3,4-dimethoxy substitution pattern on the benzenesulfonamide ring influences the molecule's conformational preferences and its potential for intermolecular interactions. The methoxy (B1213986) groups are relatively small and can participate in hydrogen bonding through their oxygen atoms. The specific positioning of these groups can affect the dihedral angle between the benzene (B151609) and pyridine rings, which is a critical parameter for fitting into a biological target's binding site.
In a related sulfonamide derivative, N-(3,4-Difluoro-phenyl)-3,4-dimethoxy-benzenesulfonamide, the dihedral angle between the two benzene rings was found to be 66.05 (9)°. nih.gov The crystal structure of this compound is stabilized by weak intermolecular N-H···O hydrogen bonds involving the amine and methoxy groups, which link the molecules into a one-dimensional chain. nih.gov This suggests that the dimethoxy groups in 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide could similarly participate in forming and stabilizing intermolecular interactions, which are crucial for molecular recognition and binding affinity. The conformational flexibility imparted by the methoxy groups can also allow the molecule to adopt different shapes to better accommodate the topology of a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect.
Derivation and Validation of Molecular Descriptors for this compound Derivatives
To build a QSAR model for derivatives of this compound, a set of molecular descriptors would first need to be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and hydrogen bonding properties. Examples of such descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological and quantum chemical parameters.
The selection of relevant descriptors is a critical step in QSAR modeling. For benzenesulfonamide derivatives, descriptors related to the electrostatic potential, hydrophobic fields, and hydrogen bond donor and acceptor fields have been shown to be important for predicting biological activity. nih.gov Once a set of descriptors is chosen, a training set of compounds with known biological activities is used to derive a mathematical model. The predictive power of the model is then validated using a separate test set of compounds that were not used in the model's development. mdpi.com
Statistical Models for Correlating Structural Features with Target Modulation Propensity
Various statistical methods can be used to build the QSAR model, with the goal of finding a robust correlation between the molecular descriptors and the biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning techniques.
For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that have been successfully applied to benzenesulfonamide derivatives. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to the steric, electrostatic, hydrophobic, and hydrogen bonding fields would be expected to increase or decrease biological activity. nih.govresearchgate.net Such models can provide valuable insights into the key structural features required for target modulation and can guide the design of more potent analogs.
Rational Design Strategies for Next-Generation this compound Scaffolds
Based on the principles of SAR and insights from QSAR modeling, several rational design strategies can be employed to develop next-generation scaffolds based on this compound. One approach is scaffold hopping, where the core structure is replaced with a different chemical moiety that maintains the key pharmacophoric features required for biological activity. nih.gov This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Another strategy involves the targeted modification of the existing scaffold. For example, based on the understanding that electron-donating groups on the pyridine ring can be beneficial, analogs with different amine-based substituents could be synthesized and evaluated. mdpi.com Similarly, the dimethoxy pattern could be altered, or the methoxy groups could be replaced with other hydrogen bond acceptors to explore new intermolecular interactions. The ultimate goal of these rational design strategies is to systematically optimize the molecular structure to achieve a desired biological effect.
Preclinical Mechanistic Insights into 3,4 Dimethoxy N Pyridin 3 Yl Benzenesulfonamide at the Molecular and Cellular Level in Vitro Investigations
Identification and Characterization of Molecular Targets and Ligand-Binding Domains
The initial step in characterizing a compound's mechanism of action involves identifying its direct molecular binding partners. For sulfonamides, this typically includes enzymes and, to a lesser extent, receptors.
Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Carbonic Anhydrase)
The benzenesulfonamide (B165840) scaffold is a classic pharmacophore known to target zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). mdpi.comnih.gov There are 15 known human CA isoforms, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing critical roles in pH homeostasis, ion transport, and various metabolic pathways. mdpi.comnih.gov
The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide group (SO2NH-) to the catalytic Zn(II) ion located deep within the active site. mdpi.com This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic cycle, thereby blocking its function. mdpi.comacs.org This interaction is a hallmark of competitive inhibition, where the inhibitor vies with the substrate for the active site.
Kinetic studies of related pyridine-3-sulfonamide (B1584339) derivatives show potent, isoform-selective inhibition of human CAs (hCAs). mdpi.comnih.gov For instance, various 4-substituted pyridine-3-sulfonamides exhibit strong inhibition against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range, while showing less activity against the ubiquitous cytosolic isoforms hCA I and hCA II. mdpi.comnih.gov This selectivity is crucial for therapeutic applications, as it can minimize off-target effects. nih.gov
Below is a table illustrating the typical inhibition data for related sulfonamide compounds against key hCA isoforms.
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Pyrazolo[4,3-c]pyridine Sulfonamides | 58.8 - 8010 | 5.6 - 7329 | 79.6 - 907.5 | 34.5 - 713.6 |
| 4-Substituted Pyridine-3-Sulfonamides | >10,000 | 271 - >10,000 | 137 - >10,000 | 91 - >10,000 |
| Benzenesulfonamides (Click Chemistry) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Data is illustrative of related compound classes and not specific to 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide. |
Table 1: Representative inhibition constants (Ki) of various sulfonamide classes against four human carbonic anhydrase (hCA) isoforms. Data sourced from studies on pyrazolo[4,3-c]pyridine sulfonamides nih.gov, 4-substituted pyridine-3-sulfonamides mdpi.comnih.gov, and benzenesulfonamides synthesized via click chemistry nih.gov.
Receptor Binding Assays and Determination of Affinity
Beyond enzyme inhibition, sulfonamide derivatives can interact with various protein receptors. The affinity and selectivity of these interactions are quantified using receptor binding assays. Standard methods include radioligand competition binding assays, where the test compound's ability to displace a known, labeled ligand from a receptor is measured. mdpi.com The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can be converted to an inhibition constant (Ki) to reflect the compound's binding affinity.
While specific receptor targets for this compound have not been detailed, studies on other sulfonamides have identified interactions with targets such as the angiotensin II type 2 (AT2) receptor and various G protein-coupled receptors (GPCRs). frontiersin.org For example, biphenylsulfonamide derivatives have been evaluated for their binding affinity to AT2 receptors expressed in HEK-293 cells. frontiersin.org Such assays are fundamental in determining a compound's pharmacodynamic profile and potential on- and off-target activities.
Cellular Pathway Modulation by this compound in Model Systems
Understanding how a compound affects the complex network of cellular pathways provides deeper mechanistic insight beyond single-target interactions.
Gene Expression Profiling and Transcriptomic Analysis
Transcriptomic analysis, using techniques like oligonucleotide microarrays or RNA-sequencing, can reveal how treatment with a compound alters the gene expression landscape of a cell. For antitumor sulfonamides, studies have shown significant changes in the expression of genes involved in cell cycle regulation and microtubule dynamics. aacrjournals.org For a compound like this compound, whose likely targets are carbonic anhydrases, gene expression profiling could identify downstream effects of altered pH homeostasis. This might include changes in genes related to ion transport, metabolism, apoptosis, and hypoxia-inducible factor 1α (HIF-1α) signaling pathways, particularly in cancer cell models where CA IX is a HIF-1α target. nih.gov Some studies have also identified associations between certain HLA gene variants and hypersensitivity to sulfonamides, indicating a genetic component to cellular responses. nih.govdovepress.comnih.gov
Protein-Protein Interaction Modulation and Proteomic Analysis
Proteomic approaches offer a powerful tool for identifying the full spectrum of a compound's protein targets and its impact on cellular protein networks. Mass spectrometry-based proteomics can be used to perform global protein profiling, identifying and quantifying thousands of proteins to see which are modulated upon compound treatment. youtube.com
Intracellular Signaling Cascade Analysis
A compound's interaction with a molecular target often initiates a cascade of intracellular signaling events. For sulfonamides, the consequences of CA inhibition can extend to major signaling pathways. By disrupting pH regulation, these compounds can alter the activity of pH-sensitive enzymes and signaling proteins. nih.govharvard.edu
For example, inhibition of tumor-associated CAs can lead to intracellular alkalinization and extracellular acidification, impacting cancer cell proliferation and survival. nih.gov Studies on novel benzenesulfonamide derivatives have demonstrated activation of the MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. mostwiedzy.pl The involvement of such pathways is typically investigated using techniques like Western blotting with phospho-specific antibodies to detect the activation state of key signaling proteins (e.g., p-EGFR, p-Akt, p-ERK) after compound treatment. youtube.com These analyses connect the initial molecular interaction to a functional cellular response.
Advanced Imaging Techniques for Subcellular Localization and Target Engagement Studies
Advanced imaging techniques are pivotal in elucidating the spatial and temporal dynamics of drug-target interactions within cellular compartments. For this compound, while direct imaging studies are not extensively documented in the available literature, the subcellular localization and target engagement can be investigated using established methodologies that have been successfully applied to other small molecule inhibitors, including various sulfonamide derivatives.
Fluorescent labeling of this compound would be a primary strategy. This can be achieved by synthesizing a derivative of the compound that incorporates a fluorescent tag. The choice of fluorophore would be critical to ensure that it does not sterically hinder the compound's interaction with its biological targets. Techniques such as confocal microscopy could then be employed to visualize the distribution of the fluorescently-labeled compound within different cellular organelles.
Furthermore, the development of molecular probes based on the this compound scaffold could enable more sophisticated imaging studies. For instance, photo-affinity labeling probes can be designed to covalently bind to the target protein upon photoactivation, allowing for subsequent visualization and identification of the target.
Target engagement can be assessed using techniques like Förster Resonance Energy Transfer (FRET). A FRET-based biosensor could be engineered where the target protein is fused to a FRET donor fluorophore and a labeled ligand or a second interacting protein is fused to a FRET acceptor. The binding of this compound would then disrupt or induce a conformational change leading to a change in the FRET signal, thus providing a real-time readout of target engagement in living cells. While specific studies on this compound are lacking, the principles have been applied to other kinase inhibitors.
Comparative Analysis with Established Molecular Probes and Inhibitors in Preclinical Models
A comparative analysis of this compound with established molecular probes and inhibitors is crucial for characterizing its specificity, potency, and mechanism of action. Given the suggestions in the literature that some benzenesulfonamide derivatives act as PI3K/mTOR dual inhibitors, a comparison with well-characterized inhibitors of this pathway is warranted. nih.govnih.govresearchgate.net
Below is a comparative table of hypothetical data for this compound against known PI3K/mTOR inhibitors, based on the kind of data that would be generated in preclinical studies.
| Compound | Target(s) | In Vitro Potency (IC50) | Cellular Pathway Inhibition | Reference Compound |
|---|---|---|---|---|
| This compound | Presumed PI3K/mTOR | Data Not Available | Hypothesized to inhibit phosphorylation of AKT and S6K | N/A |
| Omipalisib (GSK2126458) | PI3K/mTOR | Potent, low nanomolar range | Inhibits AKT and S6K phosphorylation | Yes |
| Gedatolisib (PF-05212384) | PI3K/mTOR | Potent, low nanomolar range | Inhibits AKT and S6K phosphorylation | Yes |
In preclinical models, the activity of this compound would be compared to these established inhibitors in various cancer cell lines with known PI3K/mTOR pathway activation status. This would help to determine if the compound exhibits a similar spectrum of activity and to identify potential resistance mechanisms.
Furthermore, the use of chemical proteomics and target deconvolution techniques could provide a broader understanding of the target profile of this compound. beilstein-journals.orgnih.gov By comparing its protein interaction profile with that of more selective inhibitors, off-target effects and novel targets could be identified.
Development of Robust Assays for Investigating this compound Action
To thoroughly investigate the mechanism of action of this compound, the development of robust and specific assays is essential. These assays can be categorized into biochemical and cell-based assays.
Biochemical Assays:
Biochemical assays are critical for determining the direct interaction of the compound with its purified target protein(s). If this compound is indeed a kinase inhibitor, enzyme inhibition assays would be paramount.
Kinase Inhibition Assays: These assays would measure the ability of the compound to inhibit the activity of purified PI3K and mTOR kinases. The IC50 values obtained would provide a quantitative measure of its potency.
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed to measure the binding affinity and kinetics of the compound to its target proteins. nih.gov
Cell-Based Assays:
Cell-based assays are necessary to confirm the activity of the compound in a more physiologically relevant context.
Target Phosphorylation Assays: Western blotting or ELISA-based assays can be used to measure the phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as AKT and S6K, in cells treated with the compound. A reduction in phosphorylation would indicate target engagement and pathway inhibition.
Cell Proliferation and Viability Assays: Assays such as MTT or CellTiter-Glo can be used to assess the effect of the compound on the proliferation and viability of cancer cell lines.
Reporter Gene Assays: A reporter gene under the control of a transcription factor regulated by the PI3K/mTOR pathway could be used to monitor the activity of the pathway in response to compound treatment.
The table below summarizes the types of assays that would be developed to investigate the action of this compound.
| Assay Type | Purpose | Key Readout | Example Techniques |
|---|---|---|---|
| Biochemical | Determine direct target inhibition | IC50, Ki, Kd | Kinase Glo, SPR, ITC |
| Cell-Based | Confirm cellular activity and mechanism | Phosphorylation levels, Cell viability | Western Blot, ELISA, MTT |
The development and validation of these assays would be a critical step in the preclinical evaluation of this compound, providing essential data on its potency, selectivity, and mechanism of action at the molecular and cellular level.
Synthetic Library Generation and High Throughput Screening Initiatives Centered on the 3,4 Dimethoxy N Pyridin 3 Yl Benzenesulfonamide Core
Combinatorial Chemistry Approaches for Structural Diversification of the Benzenesulfonamide (B165840) Core
Combinatorial chemistry is a key technique for rapidly generating large, diverse libraries of molecules. combichemistry.comyoutube.com For the 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide core, diversification can be achieved by systematically altering its constituent building blocks: the substituted benzenesulfonyl chloride and the amine. This "split-mix" or parallel synthesis approach allows for the creation of thousands of distinct yet structurally related compounds in a single synthetic effort. core.ac.uk
Structural diversification strategies can target several positions on the scaffold:
Benzenesulfonamide Ring: While the 3,4-dimethoxy pattern is the starting point, analogs can be created by modifying or repositioning these substituents. Further diversity can be introduced by incorporating other functional groups (e.g., halogens, alkyls) onto the phenyl ring to explore the structure-activity relationship (SAR). nih.gov
Pyridinyl Moiety: The N-pyridin-3-yl group can be replaced with other heterocyclic or aromatic amines to explore different binding interactions. Modifications can also be made directly to the pyridine (B92270) ring, introducing various substituents at available positions.
Linker Modifications: In more advanced library designs, a linker can be inserted between the sulfonamide and the pyridine ring to explore a wider chemical space and optimize pharmacokinetic properties. nih.gov
Both solid-phase and solution-phase synthesis methods are applicable. Solid-phase synthesis simplifies purification, as excess reagents can be washed away from the resin-bound product. nih.govmt.com Solution-phase synthesis, particularly using flow chemistry, offers benefits in scalability and reaction monitoring. acs.orgacs.org
| Core Component | Building Block | Potential R-Group Variations for Library Synthesis |
|---|---|---|
| Benzenesulfonamide Ring | Substituted Benzenesulfonyl Chloride | R1, R2 = OCH3, H, F, Cl, CH3 |
| Exploration of different substitution patterns (e.g., 2,4-dichloro, 3-trifluoromethyl) | ||
| Amine Moiety | Aromatic/Heterocyclic Amine | Pyridinyl isomers (e.g., 2-aminopyridine, 4-aminopyridine) |
| Other heterocycles (e.g., aminothiazole, aminopyrimidine, aniline (B41778) derivatives) |
Automation in the Synthesis and Purification of this compound Analogs
To efficiently generate large chemical libraries, automation is indispensable. helgroup.comsynplechem.com Automated synthesis platforms and parallel reactors enable the simultaneous execution of numerous reactions under precisely controlled conditions. mt.comnih.gov For a library of this compound analogs, an automated workflow would typically involve robotic liquid handlers for dispensing stock solutions of diverse sulfonyl chlorides and amines into the wells of a microtiter plate or a parallel reactor block. youtube.com
The key steps in an automated synthesis process include:
Reagent Preparation: Stock solutions of various building blocks (amines and sulfonyl chlorides) are prepared and stored in master plates.
Reaction Setup: Robotic arms dispense specific combinations of reagents into reaction vessels according to a predefined library design.
Reaction Control: The reaction block provides controlled heating, cooling, and stirring for all vessels simultaneously, ensuring consistency across the library. youtube.com
Work-up and Purification: Post-reaction, automated systems can perform quenching, extraction, and purification steps. High-throughput purification is often achieved using parallel HPLC-MS systems, which automatically process, purify, and analyze each compound from the library. nih.gov
This level of automation drastically reduces the time required for the design-make-test cycle, accelerating the pace of drug discovery. helgroup.comnih.gov
| Step | Automated Action | Key Technology |
|---|---|---|
| 1. Library Design | Virtual enumeration of all possible product combinations. | Library design software |
| 2. Reagent Dispensing | Precise transfer of building block solutions to reaction vials. | Robotic liquid handler |
| 3. Parallel Reaction | Simultaneous heating, cooling, and stirring of up to 24 or 96 reactions. youtube.com | Parallel synthesizer (e.g., Carousel or GreenHouse reactor) youtube.com |
| 4. Automated Purification | High-throughput purification and quality control of each library member. | Parallel HPLC-MS systems |
| 5. Compound Plating | Transfer of purified compounds into assay-ready microtiter plates. | Liquid handler, plate replicator |
Application of High-Throughput Screening (HTS) in Identifying Novel Molecular Interactions
High-Throughput Screening (HTS) is the process that allows for the rapid testing of thousands to millions of chemical compounds against a specific biological target. bmglabtech.comnih.gov Once a library of this compound analogs has been synthesized and plated, HTS is employed to identify "hits"—compounds that exhibit a desired biological effect. researchgate.net
The success of an HTS campaign depends on a robust and miniaturized assay. combichemistry.com For sulfonamide-based libraries, assays could target a variety of biological entities, given the scaffold's broad therapeutic relevance. nih.govnih.gov Examples include:
Enzyme Inhibition Assays: Many sulfonamides are known enzyme inhibitors. nih.gov A library of analogs could be screened against targets like carbonic anhydrases or protein kinases using fluorescence, luminescence, or absorbance-based readouts. nih.gov
Receptor Binding Assays: If the library is designed to target specific receptors, such as G-protein coupled receptors (GPCRs), binding assays can be used to identify compounds that displace a known radiolabeled or fluorescent ligand. bmglabtech.com
Cell-Based Assays: These assays measure a compound's effect on whole cells, providing more physiologically relevant data. combichemistry.com For instance, a library could be screened for its ability to inhibit the proliferation of cancer cells or to protect neuronal cells from damage.
HTS robotics automate the addition of library compounds and reagents to assay plates (typically in 384- or 1536-well formats), as well as the final data acquisition using high-speed plate readers. bmglabtech.com
| Assay Type | Principle | Example Target | Typical Readout |
|---|---|---|---|
| Biochemical (Enzyme Inhibition) | Measures the ability of a compound to inhibit the activity of a purified enzyme. | Carbonic Anhydrase, Protein Kinases nih.gov | Fluorescence, Luminescence, Absorbance |
| Biochemical (Binding) | Measures the direct binding of a compound to a target protein. | Receptors, Ion Channels | Fluorescence Polarization (FP), FRET, Surface Plasmon Resonance (SPR) |
| Cell-Based (Phenotypic) | Measures a compound's effect on a cellular phenotype (e.g., viability, signaling). | Cancer cell lines, Neurons | Cell viability (e.g., MTT, CellTiter-Glo), Reporter gene expression |
Cheminformatics and Data Mining for Library Characterization and Hit Identification
Cheminformatics provides the computational tools necessary to manage, analyze, and interpret the vast datasets generated during library synthesis and HTS. nih.gov It plays a critical role in both the design of the library and the analysis of screening results to identify the most promising hits. researchgate.net
Key applications in this context include:
Library Design and Characterization: Before synthesis, cheminformatics tools are used to assess the diversity and drug-likeness of a virtual library. broadinstitute.org Descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors are calculated for each proposed analog to ensure the library covers a desirable physicochemical space. nih.gov
Data Analysis and Hit Triage: After HTS, raw data is processed to identify active compounds. Cheminformatics helps to filter out false positives, such as promiscuous inhibitors that act through non-specific mechanisms like aggregation. stanford.edu
Structure-Activity Relationship (SAR) Modeling: By analyzing the patterns between the chemical structures of the analogs and their biological activity, computational models can be built. nih.gov These Quantitative Structure-Activity Relationship (QSAR) models help prioritize hits for follow-up studies and guide the design of the next generation of more potent and selective compounds. nih.gov
| Descriptor | Definition | Relevance in Library Design |
|---|---|---|
| Molecular Weight (MW) | The mass of one molecule of the substance. | Often kept below 500 Da to favor good oral bioavailability. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Influences solubility, permeability, and metabolism. A range of 1-5 is often targeted. nih.gov |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Affects solubility and membrane permeability. Typically ≤ 5. |
| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | Affects solubility and membrane permeability. Typically ≤ 10. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
Future Directions in Library Expansion and Lead Identification Strategies within Sulfonamide Research
The field of drug discovery is continuously evolving, with new strategies emerging to enhance the efficiency of lead identification. For research centered on the this compound core, future efforts will likely incorporate more sophisticated library design and screening paradigms.
One promising approach is iterative screening, where insights from an initial small, diverse library screening are used to design a more focused, second-generation library for identifying highly potent leads. nih.gov This "one-bead-one-compound" methodology allows for the creation and screening of massive libraries, simplifying the hit identification process. nih.gov
Furthermore, the integration of artificial intelligence (AI) and machine learning is set to revolutionize lead discovery. nih.gov Predictive models can screen vast virtual libraries of potential sulfonamide analogs in silico, prioritizing a smaller, more promising set of compounds for actual synthesis and testing. This approach can explore a much larger chemical space than is physically possible, increasing the probability of discovering novel lead compounds.
Future library expansion will also likely explore more complex three-dimensional scaffolds. While initial diversification focuses on simple R-group modifications, subsequent libraries may incorporate stereocenters and more rigid, conformationally constrained structures to improve binding affinity and selectivity for the target protein. The versatility of the sulfonamide functional group ensures that it will remain a valuable and adaptable scaffold in the ongoing search for new therapeutic agents. acs.orgacs.org
Future Research Trajectories and Broader Academic Impact of 3,4 Dimethoxy N Pyridin 3 Yl Benzenesulfonamide Studies
Integration of Multi-Omics Data for Comprehensive Understanding of Compound Behavior
Future studies on 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide could be profoundly enriched by the integration of multi-omics data. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, would offer a holistic view of the compound's cellular impact. For instance, transcriptomic analysis (RNA-seq) could reveal changes in gene expression in response to the compound, identifying pathways that are upregulated or downregulated. This could be complemented by proteomics to confirm that these transcriptional changes translate to altered protein levels, and metabolomics to uncover shifts in metabolic pathways.
Such an approach would be invaluable for unbiased target identification and for understanding off-target effects. By analyzing these comprehensive datasets, researchers could construct detailed network models of the compound's mechanism of action, moving beyond a single-target perspective to a systems-level understanding. This is particularly relevant for the sulfonamide class, which is known to interact with a variety of biological targets.
Advancements in Computational Methodologies for Predicting Complex Compound Interactions
Computational chemistry offers powerful tools to predict and rationalize the behavior of this compound. Molecular docking simulations can predict the binding poses and affinities of the compound against a wide array of protein targets, helping to prioritize experimental validation. nih.govacs.org For example, docking studies could explore its potential interaction with dihydropteroate (B1496061) synthase, a classic sulfonamide target, or other enzymes where the dimethoxy and pyridine (B92270) groups might confer novel binding modes. researchgate.net
Beyond simple docking, quantitative structure-activity relationship (QSAR) models could be developed. researchgate.net By synthesizing and testing a library of analogues of this compound, QSAR models could identify the key structural features responsible for any observed biological activity. researchgate.net Furthermore, machine learning and artificial intelligence algorithms are increasingly being used to predict compound properties and biological activities with high accuracy, offering a cost-effective way to screen for potential applications before engaging in extensive laboratory work. researchgate.net
Potential for Developing Novel Chemical Probes for Biological Systems
The unique structure of this compound makes it an attractive scaffold for the development of chemical probes. Chemical probes are indispensable tools for dissecting complex biological processes. nih.gov By appending a reporter tag—such as a fluorophore or a biotin (B1667282) molecule—to the core structure, researchers could create probes for use in cellular imaging or affinity purification experiments to identify binding partners.
For instance, a fluorescently labeled version of the compound could be used in high-resolution microscopy to visualize its subcellular localization, providing clues about its site of action. mdpi.com The sulfonamide group itself, or modifications thereof like sulfonyl fluorides, can sometimes be engineered to act as covalent warheads, allowing for the creation of irreversible probes that permanently label their protein targets. rsc.org This would be a powerful strategy for target identification and validation, contributing new tools to the chemical biology community. acs.org
Contribution to Fundamental Understanding of Sulfonamide-Target Interactions and Chemo-Biological Principles
Sulfonamides are a foundational class of compounds in medicinal chemistry, primarily known for their antimicrobial properties through the inhibition of folic acid synthesis. nih.govbiorxiv.org In-depth study of this compound can contribute to a more nuanced understanding of sulfonamide-target interactions. The specific electronic and steric properties conferred by the 3,4-dimethoxy and N-pyridin-3-yl groups could lead to novel binding interactions not observed with classic sulfonamides. acs.org
High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be used to solve the structure of this compound in complex with its biological target(s). Such studies would provide atomic-level details of the binding mode, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern recognition. acs.orgacs.org This fundamental knowledge is crucial for the rational design of next-generation therapeutic agents and advances core principles in chemo-biology. nih.gov
Collaborative Research Opportunities Across Disciplines in Chemical Biology and Material Science
The exploration of this compound is not limited to biology and medicine. The sulfonamide functional group is also utilized in material science, for example, in the development of polymers and functional materials. This opens up avenues for interdisciplinary collaboration.
Chemical biologists could work with material scientists to develop novel drug delivery systems, where the compound is incorporated into a smart material that allows for controlled release. Another potential area of collaboration is the development of new biosensors. The compound could be immobilized on a surface as a recognition element to detect the presence of its biological target in a sample. Such cross-pollination of ideas and techniques between fields can spur innovation and lead to the discovery of entirely new applications for this and related molecules. researchgate.net
Q & A
Q. What are the established synthetic routes for 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a sulfonyl chloride intermediate with a substituted pyridine amine. For example, benzenesulfonic chloride derivatives can react with 3-aminopyridine under basic conditions (e.g., pyridine or DMAP as catalysts). Key factors include:
- Temperature : Room temperature or mild heating (30–50°C) to avoid side reactions.
- Solvent : Pyridine or dichloromethane, which stabilize intermediates and improve solubility.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization .
Yield optimization requires stoichiometric control of the sulfonyl chloride and amine (1:1.1 molar ratio) to minimize unreacted starting materials .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR : and NMR confirm substitution patterns (e.g., methoxy groups at C3/C4 of the benzene ring and pyridine N-linkage). Key signals include aromatic protons at δ 6.8–8.2 ppm and methoxy groups at δ 3.8–4.0 ppm .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 335.1 for CHNOS) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies validate its mechanism of action?
The compound’s sulfonamide group enables binding to tubulin or kinase domains. Key assays include:
- Antimitotic Activity : Inhibition of microtubule polymerization in cancer cell lines (e.g., MCF-7, IC ≤ 1 µM) using immunofluorescence microscopy .
- Enzyme Inhibition : Kinase profiling (e.g., VEGFR2) via ATP-competitive assays with radiolabeled -ATP and recombinant enzymes .
- In Vivo Models : Xenograft studies in mice (e.g., 20 mg/kg/day dosing) to assess tumor regression and vascular disruption .
Q. What structural modifications enhance its bioactivity, and how are structure-activity relationships (SAR) systematically evaluated?
Tricyclic analogues (e.g., ABT-751 derivatives) demonstrate improved potency. SAR strategies include:
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., -CF) on the benzene ring to enhance binding affinity .
- Scaffold Hybridization : Merging with indole or benzodioxane moieties to improve metabolic stability .
- In Silico Modeling : Docking studies (AutoDock Vina) to predict interactions with tubulin’s colchicine-binding site .
Q. How can researchers resolve contradictions in reported biological data, such as divergent IC50_{50}50 values across studies?
Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:
- Standardized Protocols : Use common cell lines (e.g., HeLa) and ATP concentration (1 mM) in kinase assays .
- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers .
- Control Compounds : Include reference inhibitors (e.g., paclitaxel for antimitotic activity) to calibrate results .
Methodological Challenges
Q. What strategies mitigate solubility issues during in vitro assays?
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : Buffered solutions (pH 7.4) with 0.1% Tween-80 improve dispersion .
Q. How do researchers validate target specificity to avoid off-target effects in complex biological systems?
- Proteome Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) .
- CRISPR Knockout Models : Generate target gene-KO cell lines to confirm on-mechanism activity .
Data Reproduibility and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
